molecular formula C15H12ClIO3 B2439521 4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde CAS No. 345983-01-9

4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde

Cat. No. B2439521
CAS RN: 345983-01-9
M. Wt: 402.61
InChI Key: UAQAUWGISNIGPB-UHFFFAOYSA-N
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Description

“4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using various techniques such as nuclear magnetic resonance (NMR), X-ray diffraction (XRD), differential scanning calorimetry (DSC), and light polarized optical microscopy (LPOM) . These techniques can provide valuable insights into the molecular structure of “4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde”.

Scientific Research Applications

Crystal Structure and Hirshfeld Surface Analysis

A study on the crystal structures of methoxybenzaldehyde oxime derivatives, closely related to 4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde, explored their different conformations and hydrogen bonding patterns. These structures offer insights into the interaction modes and molecular arrangements significant for designing materials with specific properties. The analysis provides a foundational understanding of how substituents like chlorobenzyl and methoxy groups influence molecular structure and interactions (Gomes et al., 2018).

Catalytic Oxidation Processes

Research involving the catalytic oxidation of organic compounds, including derivatives of benzaldehyde, with H2O2 catalyzed by ruthenium (III) chloride, highlights the potential of such compounds in facilitating efficient and selective oxidation reactions. This suggests that derivatives like 4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde could play a role in developing more efficient and environmentally friendly catalytic processes (Tandon et al., 2006).

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol derivatives to corresponding aldehydes under visible light irradiation on titanium dioxide was studied, indicating the usefulness of such compounds in green chemistry applications. This research suggests the potential of 4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde in photocatalytic processes, contributing to the development of sustainable chemical reactions (Higashimoto et al., 2009).

Anticancer Activity

A study focused on the synthesis and testing of benzyloxybenzaldehyde derivatives against the HL-60 cell line for anticancer activity, establishing preliminary structure-activity relationships. This indicates that specific structural features in compounds like 4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde could be critical for designing new anticancer agents (Lin et al., 2005).

Synthesis and Characterization of Antagonist Derivatives

Research on the synthesis of novel non-peptide CCR5 antagonist benzamide derivatives demonstrates the role of compounds like 4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde in the development of therapeutic agents targeting specific receptors, indicating their potential application in medicinal chemistry (Bi, 2015).

properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIO3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQAUWGISNIGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde

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